(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 160169-32-4
VCID: VC20806321
InChI: InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)/t11-/m0/s1
SMILES: CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide

CAS No.: 160169-32-4

Cat. No.: VC20806321

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide - 160169-32-4

Specification

CAS No. 160169-32-4
Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name N-[(2S)-1-(2,6-dimethylphenoxy)propan-2-yl]acetamide
Standard InChI InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)/t11-/m0/s1
Standard InChI Key DNSFMKGQWLZMOJ-NSHDSACASA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)OC[C@H](C)NC(=O)C
SMILES CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C

Introduction

Chemical Properties and Structure

Structural Characteristics

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide features a 2,6-dimethylphenoxy group connected to a methylethyl chain that bears an acetamide functional group. The (S) configuration at the chiral center creates a specific three-dimensional arrangement that distinguishes it from its (R) enantiomer. This spatial configuration plays a critical role in determining how the molecule interacts with biological receptors and enzymes.

Physical and Chemical Properties

The compound is characterized by several key physical and chemical properties, as summarized in the following table:

PropertyValue
CAS Number160169-32-4
Molecular FormulaC13H19NO2
Molecular Weight221.3 g/mol
Catalog NumberRCLS130164
Chemical Name(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide
SolubilityData Not Available
Shipping ConditionsStable at Room Temperature Unless Otherwise Specified

The molecular formula C13H19NO2 indicates the presence of 13 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and two oxygen atoms in the compound's structure . This composition is consistent with the structural arrangement featuring an aromatic ring with two methyl substituents, an ether linkage, and an acetamide group.

Relationship to Mexiletine

Chemical Relationship

(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is structurally related to Mexiletine, as it represents an acetylated derivative of Mexiletine with a specific stereochemical configuration. Mexiletine, also known as 1-(2,6-dimethylphenoxy)-2-propanamine, is a significant antiarrhythmic agent used in clinical practice . The structural similarity between these compounds is evident in their shared 2,6-dimethylphenoxy-1-methylethyl backbone, with the primary difference being the acetyl group attached to the nitrogen in the acetamide form.

Synthesis and Production

Synthetic Pathways

The synthesis of N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, of which the (S) isomer is a specific stereochemical variant, has been documented in the literature. One established method involves the acetylation of Mexiletine. This process typically employs an acetylating agent such as acetyl chloride or acetic anhydride in the presence of concentrated aqueous alkali and an organic solvent like ethyl acetate .

The reaction conditions are carefully controlled, with temperatures maintained between 0°C and 25°C, preferably below 10°C, for a duration ranging from 10 minutes to 3 hours, with approximately 35 minutes being optimal in many cases . Following the reaction, the resulting N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide is isolated using conventional techniques for further processing or analysis.

Stereochemical Considerations

While the general synthesis provides the racemic mixture of N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide, obtaining the specific (S) enantiomer requires either starting with enantiomerically pure (S)-Mexiletine or employing stereoselective synthesis or separation techniques. Chiral resolution methods using optically active acids such as tartaric acid, camphoric acid, or camphor-10-sulfonic acid could potentially be employed to separate the enantiomers .

The separation of stereoisomers typically involves forming diastereomeric salts through reaction with optically active acids, followed by fractional crystallization. The pure diastereomeric salts can then be cleaved by standard methods such as treatment with a base to afford the individual enantiomers . This process would be applicable to obtaining pure (S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide from a racemic mixture.

Applications and Research Findings

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator